molecular formula C7H12N4O B2929313 N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 442870-29-3

N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2929313
CAS No.: 442870-29-3
M. Wt: 168.2
InChI Key: QGZIEKXDLGNMGU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2. The purity is usually 95%.
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Scientific Research Applications

AMPK Activation and Independent Effects

  • A systematic review on AICAr, a compound related to the pyrazole class, outlines its AMPK-dependent and independent effects, emphasizing its role in metabolism, exercise, nucleotide synthesis, and cancer research. The review calls for careful interpretation of studies using AICAr, given its complex effects beyond AMPK activation (Visnjic et al., 2021).

Therapeutic Applications of Pyrazoline Derivatives

  • A comprehensive review of pyrazoline derivatives, a closely related class, reveals their significant pharmacological properties, including antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. This highlights the synthetic versatility and therapeutic potential of pyrazoline and its derivatives in drug discovery (Shaaban et al., 2012).

Anticancer Agents Development

  • The synthesis of pyrazole heterocycles, including methods and biological activities, has been reviewed, indicating their importance as pharmacophores in medicinal chemistry. This includes anticancer, analgesic, anti-inflammatory, and antimicrobial activities, showcasing the broad application of pyrazole derivatives in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Synthetic Strategies and Chemical Diversity

  • Research on synthetic strategies for pyrazoline derivatives emphasizes their role in developing new anticancer agents. This illustrates the chemical diversity and biological relevance of pyrazoline-based compounds, pointing to ongoing interest and potential future discoveries in this area (Ray et al., 2022).

Properties

IUPAC Name

N-(2-aminoethyl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-11-6(2-4-10-11)7(12)9-5-3-8/h2,4H,3,5,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZIEKXDLGNMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.